1-Cyclopropylidenepropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylidenepropan-2-ol is an organic compound with the molecular formula C₆H₁₀O It is characterized by a cyclopropylidene group attached to a propan-2-ol moiety
Preparation Methods
The synthesis of 1-Cyclopropylidenepropan-2-ol can be achieved through several routes. One common method involves the reaction of cyclopropylidene with propan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclopropylidenepropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives
Scientific Research Applications
1-Cyclopropylidenepropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism by which 1-Cyclopropylidenepropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-Cyclopropylidenepropan-2-ol can be compared with other similar compounds, such as:
Cyclopropane: Known for its high reactivity due to ring strain.
Propan-2-ol: A simple secondary alcohol with widespread use in industry and medicine.
Cyclopropylidene derivatives: Compounds with similar structures but different functional groups, offering varied reactivities and applications .
Properties
CAS No. |
51499-49-1 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-cyclopropylidenepropan-2-ol |
InChI |
InChI=1S/C6H10O/c1-5(7)4-6-2-3-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
NSNPXLYNNWXBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.